

# Revolutionizing Gene Editing: Applications of Modified RNAs

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The advent of CRISPR-Cas9 and other gene-editing technologies has opened up unprecedented possibilities for treating genetic diseases and advancing biomedical research. A key area of innovation within this field is the use of modified RNAs, which offer enhanced efficiency, specificity, and in vivo stability compared to their unmodified counterparts. These chemical alterations are pivotal in transitioning gene editing from the laboratory to therapeutic applications. This document provides detailed application notes and protocols for utilizing modified RNAs in gene editing workflows.

## Application Notes

Modified RNAs are instrumental in overcoming several challenges associated with standard gene editing protocols. The primary goals of RNA modification in this context are to increase nuclease resistance, reduce immunogenicity, and improve the overall efficacy of the gene-editing process.

## Chemically Modified Guide RNAs (gRNAs)

Guide RNAs, including single guide RNAs (sgRNAs) and the dual crRNA:tracrRNA system, are susceptible to degradation by intracellular nucleases. Chemical modifications can protect the gRNA molecule, prolonging its half-life and increasing the likelihood of successful complex formation with the Cas nuclease and target DNA.

Common chemical modifications include:

- 2'-O-methyl (2'-O-Me): The addition of a methyl group to the 2' hydroxyl of the ribose sugar enhances nuclease resistance and can reduce off-target effects.[1]
- Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone renders the internucleotide linkage resistant to nuclease cleavage.[1]
- 2'-O-methyl 3'-phosphorothioate (MS): This combination of 2'-O-Me and PS modifications at the terminal ends of the gRNA provides significant protection against exonucleases.[1]
- 2'-O-methyl-3'-phosphonoacetate (MP): This modification has been shown to decrease off-target editing while preserving on-target activity.[1]

These modifications are typically incorporated at the 5' and 3' ends of the synthetic gRNA molecule to protect against exonuclease activity. Studies have shown that such modifications can significantly improve editing efficiencies, particularly when co-delivered with Cas9 mRNA. [2][3]

## Modified Cas9 mRNA

Delivering the Cas9 nuclease as an mRNA molecule offers a transient expression system, reducing the risk of long-term off-target effects and potential immunogenicity associated with plasmid DNA delivery.[4] However, in vitro transcribed mRNA can elicit an innate immune response. To mitigate this, modified nucleosides such as pseudouridine ( $\Psi$ ) and 5-methylcytidine (m5C) can be incorporated during mRNA synthesis. These modifications mimic those found in endogenous mammalian mRNA, thus evading immune recognition and improving translational efficiency.

## Circular RNAs (circRNAs)

Circular RNAs are a class of single-stranded RNA molecules with a covalently closed-loop structure, rendering them highly resistant to exonuclease degradation.[5] This inherent stability makes them attractive scaffolds for various applications in gene editing.[5] Synthetic circRNAs can be engineered to express proteins, such as Cas9, or to function as guide RNAs.[6] Their prolonged half-life could lead to sustained expression and activity of the gene-editing machinery. The development of in vitro circularization methods, such as the permuted intron-

exon (PIE) system and chemical circularization techniques, is paving the way for their broader application.[6][7][8]

## Data Presentation

The following tables summarize quantitative data from various studies, highlighting the impact of RNA modifications on gene editing efficiency.

Table 1: Effect of Guide RNA Modifications on Gene Editing Efficiency

Target Gene	Cell Type	Delivery Method	gRNA Modification	Editing Efficiency (Indels %) - Unmodified gRNA	Editing Efficiency (Indels %) - Modified gRNA	Fold Change	Reference
HBB	K562	Electroporation (Cas9 + mRNA + gRNA)	2'-O-Me + PS (MS)	~5%	~40%	~8x	[2]
CCR5	Human Primary T-cells	Nucleofection (Cas9 + mRNA + sgRNA)	2'-O-Me + PS (MS)	7.0%	87%	~12.4x	[9]
PD-1	Primary T-cells	RNP Electroporation	Not Specified	Not Reported	15.2%	Not Applicable	[2][10]
HBB	HSPCs	RNP Electroporation	Not Specified	Not Reported	11.7-35.4%	Not Applicable	[2][10]

Table 2: Comparison of Delivery Methods for Modified RNAs

Delivery Method	Cargo	Target Cells	Advantages	Disadvantages
Electroporation/Nucleofection	Cas9 mRNA + modified gRNA; Cas9 RNP	Primary cells, hard-to-transfect cells	High efficiency, DNA-free	Can cause significant cell death
Lipid Nanoparticle (LNP) Transfection	Modified mRNA, gRNA	Various cell types, <i>in vivo</i> applications	Low toxicity, suitable for <i>in vivo</i> delivery	Efficiency can be cell-type dependent
Lentiviral Transduction	shRNA expression cassette	Dividing and non-dividing cells	Stable, long-term expression	Potential for insertional mutagenesis, immunogenicity

## Experimental Protocols

### Protocol 1: Synthesis of Chemically Modified Guide RNAs

This protocol provides a general overview of the solid-phase chemical synthesis of gRNAs with 2'-O-Me and PS modifications. For specific applications, it is recommended to obtain commercially synthesized and purified gRNAs.

#### Materials:

- RNA synthesizer
- Controlled pore glass (CPG) solid support
- RNA phosphoramidites (A, C, G, U)
- 2'-O-Me phosphoramidites
- Thiolating reagent (e.g., Beaucage reagent)

- Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deprotection solutions)
- HPLC purification system

Methodology:

- Sequence Design: Design the gRNA sequence targeting the genomic locus of interest.
- Solid-Phase Synthesis: The gRNA is synthesized on a solid support in the 3' to 5' direction.
- Incorporation of Modifications:
  - For 2'-O-Me modifications, the corresponding 2'-O-Me phosphoramidite is used at the desired positions during the synthesis cycle.
  - For PS linkages, the standard oxidation step is replaced with a sulfurization step using a thiolation reagent.
- Cleavage and Deprotection: After synthesis, the gRNA is cleaved from the solid support and all protecting groups are removed.
- Purification: The full-length modified gRNA is purified from shorter, failed sequences using HPLC.[\[11\]](#)
- Quality Control: The purity and identity of the synthesized gRNA are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

## Protocol 2: Gene Editing in Human Primary T-Cells using Electroporation of Cas9 mRNA and Modified sgRNA

This protocol is adapted for the nucleofection of primary human T-cells, a cell type notoriously difficult to transfect.

Materials:

- Primary human T-cells
- T-cell activation beads (e.g., anti-CD3/CD28)
- T-cell culture medium (e.g., RPMI-1640 supplemented with FBS, IL-2)
- Chemically modified sgRNA targeting the gene of interest (e.g., with 2'-O-Me and PS modifications at both termini)
- In vitro transcribed Cas9 mRNA with modified nucleosides (e.g., pseudouridine, 5-methylcytidine)
- Nucleofection system (e.g., Amaxa 4D-Nucleofector) and corresponding primary cell nucleofection kit
- Sterile electroporation cuvettes

**Methodology:**

- T-Cell Activation: Activate primary human T-cells using activation beads for 48-72 hours prior to nucleofection.
- Cell Preparation: On the day of nucleofection, harvest the activated T-cells and count them. For each reaction, you will need approximately 1 million cells.
- Prepare Nucleofection Mix:
  - In a sterile microcentrifuge tube, combine 15 µg of Cas9 mRNA and 10 µg of the chemically modified sgRNA.[\[9\]](#)
  - Gently mix the RNAs.
- Nucleofection:
  - Centrifuge the required number of T-cells and resuspend the cell pellet in 100 µL of the appropriate nucleofection solution per reaction.
  - Add the cell suspension to the tube containing the Cas9 mRNA and sgRNA.

- Gently mix and transfer the entire volume to a nucleofection cuvette.
- Electroporate the cells using a pre-optimized program for primary human T-cells.
- Post-Electroporation Culture:
  - Immediately after nucleofection, add 500 µL of pre-warmed T-cell culture medium to the cuvette and gently transfer the cells to a culture plate.
  - Incubate the cells at 37°C and 5% CO2.
- Analysis of Gene Editing Efficiency: Harvest the cells 48-72 hours post-nucleofection for analysis of gene editing efficiency (see Protocol 3).

## Protocol 3: Quantification of Gene Editing Efficiency using TIDE Analysis

Tracking of Indels by DEcomposition (TIDE) is a computational method to quantify the mixture of genotypes in a cell population that has undergone gene editing.[12][13][14]

### Materials:

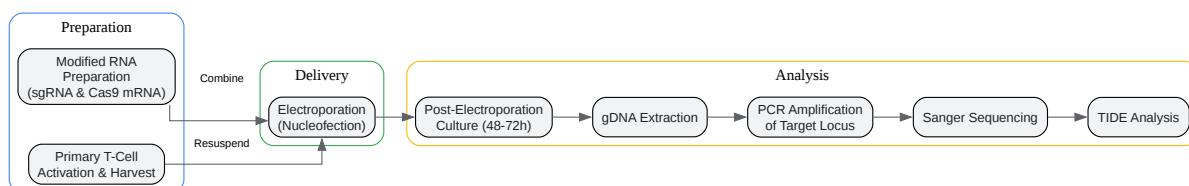
- Genomic DNA extraction kit
- PCR primers flanking the target site (amplicon size ~500-800 bp)
- High-fidelity DNA polymerase
- PCR purification kit
- Sanger sequencing service

### Methodology:

- Genomic DNA Extraction: Extract genomic DNA from both the edited and a control (unedited) cell population.
- PCR Amplification:

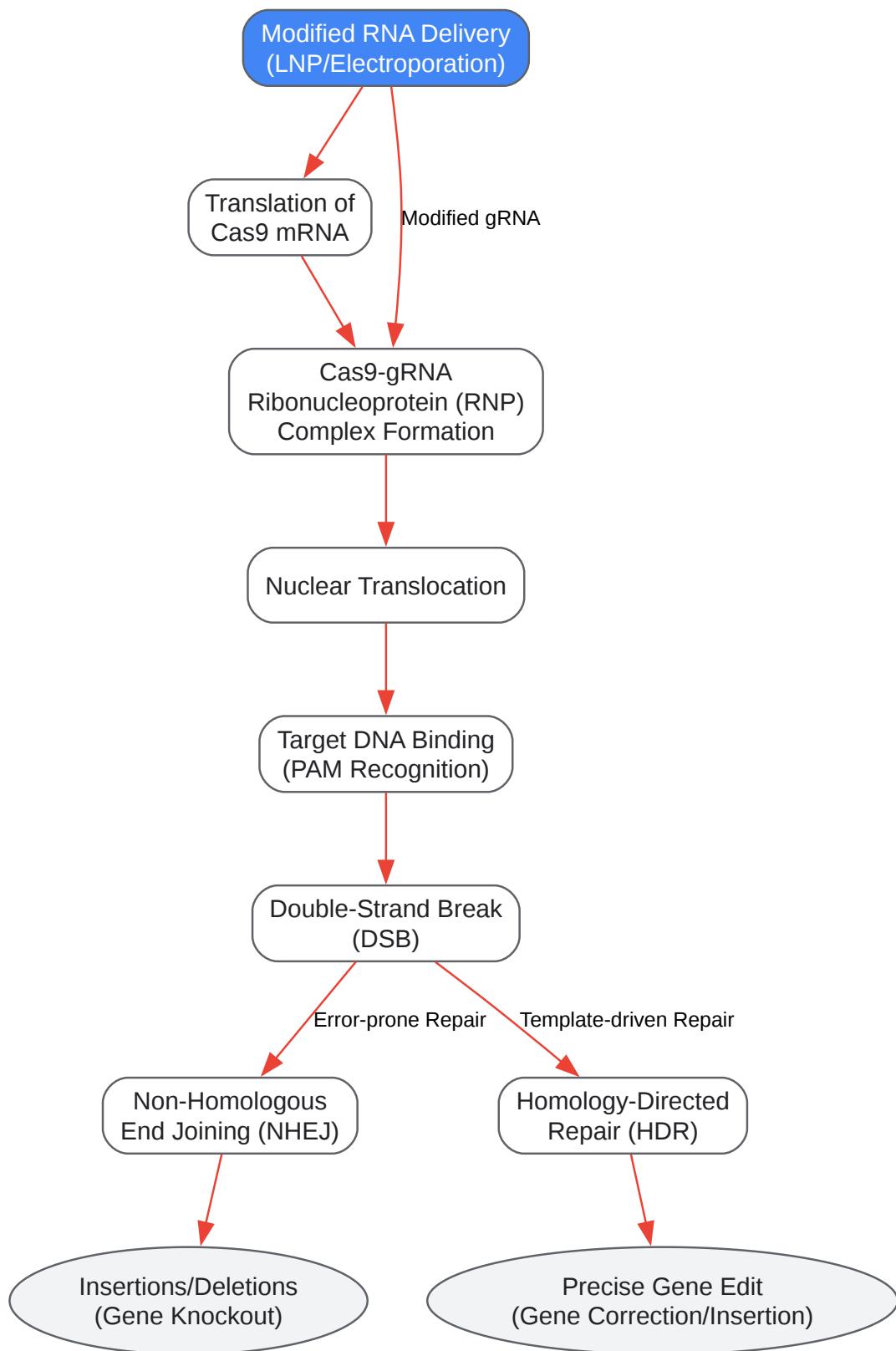
- Amplify the target region from both the edited and control genomic DNA using high-fidelity PCR.
- It is crucial to use the same set of primers for both samples.
- PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
- Sanger Sequencing: Send both purified PCR products for standard Sanger sequencing using the forward PCR primer.
- TIDE Analysis:
  - Access the online TIDE web tool (e.g., at <https://tide.nki.nl>).[14]
  - Upload the two Sanger sequencing files (.ab1 files) – one for the control sample and one for the edited sample.
  - Enter the guide RNA sequence.
  - The tool will align the sequence traces and decompose the mixed trace from the edited sample to quantify the percentage of insertions and deletions (indels).[15]

## Mandatory Visualizations



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Caption: Workflow for gene editing in primary cells using modified RNAs.

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Caption: Cellular pathway of CRISPR-Cas9 gene editing with modified RNAs.

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